molecular formula C20H22O2 B14642157 Peroxytetraline CAS No. 52927-95-4

Peroxytetraline

Cat. No.: B14642157
CAS No.: 52927-95-4
M. Wt: 294.4 g/mol
InChI Key: UYYUQDJEOALOOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Peroxytetraline is an organic compound that belongs to the class of peroxides. It is characterized by the presence of a peroxide functional group, which consists of an oxygen-oxygen single bond. This compound is known for its reactivity and is used in various chemical processes and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Peroxytetraline can be synthesized through the oxidation of tetralin (1,2,3,4-tetrahydronaphthalene) using oxygen. The process involves placing tetralin in a constant-temperature bath at 70°C and passing a finely dispersed stream of oxygen through it until the peroxide content of the reaction mixture reaches 25-30%. This oxidation process typically takes 24-48 hours .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction conditions are carefully controlled to ensure the efficient conversion of tetralin to this compound. The reaction mixture is then distilled to separate unreacted tetralin from the this compound product.

Chemical Reactions Analysis

Types of Reactions

Peroxytetraline undergoes various chemical reactions, including:

    Oxidation: this compound can further oxidize to form more complex peroxides or other oxygenated compounds.

    Reduction: It can be reduced to tetralin or other related compounds.

    Substitution: this compound can participate in substitution reactions where the peroxide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Oxygen or other oxidizing agents are commonly used.

    Reduction: Reducing agents such as hydrogen or metal hydrides.

    Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions include tetralin, various oxygenated derivatives, and substituted tetralin compounds.

Scientific Research Applications

Peroxytetraline has several applications in scientific research:

Mechanism of Action

Peroxytetraline exerts its effects primarily through its peroxide functional group. The peroxide group can generate reactive oxygen species (ROS) that can interact with various molecular targets. These interactions can lead to oxidative stress, which can affect cellular processes and pathways. The specific molecular targets and pathways involved depend on the context of the reaction and the presence of other reactive species .

Comparison with Similar Compounds

Similar Compounds

    Tetralin: The parent compound of peroxytetraline.

    Hydroperoxytetralin: A related peroxide compound.

    Tetralone: An oxygenated derivative of tetralin.

Uniqueness

This compound is unique due to its peroxide functional group, which imparts distinct reactivity and chemical properties. This makes it valuable in various chemical processes and applications that require oxidative capabilities .

Properties

CAS No.

52927-95-4

Molecular Formula

C20H22O2

Molecular Weight

294.4 g/mol

IUPAC Name

1-(1,2,3,4-tetrahydronaphthalen-1-ylperoxy)-1,2,3,4-tetrahydronaphthalene

InChI

InChI=1S/C20H22O2/c1-3-11-17-15(7-1)9-5-13-19(17)21-22-20-14-6-10-16-8-2-4-12-18(16)20/h1-4,7-8,11-12,19-20H,5-6,9-10,13-14H2

InChI Key

UYYUQDJEOALOOW-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=CC=CC=C2C1)OOC3CCCC4=CC=CC=C34

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.